2-Benzofuran-1,3-dione;hexane-1,6-diol
Description
Properties
CAS No. |
54797-78-3 |
|---|---|
Molecular Formula |
C14H18O5 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-benzofuran-1,3-dione;hexane-1,6-diol |
InChI |
InChI=1S/C8H4O3.C6H14O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;7-5-3-1-2-4-6-8/h1-4H;7-8H,1-6H2 |
InChI Key |
PBKFPDHTSQEJEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C(CCCO)CCO |
Related CAS |
54797-78-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofuran-1,3-dione;hexane-1,6-diol typically involves the reaction of phthalic anhydride with hexane-1,6-diol . The reaction is carried out under controlled conditions, usually involving heating to facilitate the formation of the polymer. The reaction can be represented as follows:
Phthalic anhydride+Hexane-1,6-diol→this compound
The reaction conditions, such as temperature and solvent, can vary depending on the desired properties of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where phthalic anhydride and hexane-1,6-diol are mixed and heated . The process is optimized to ensure high yield and purity of the product. The polymerization reaction is carefully monitored to control the molecular weight and other properties of the polymer .
Chemical Reactions Analysis
Types of Reactions
2-Benzofuran-1,3-dione;hexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .
Scientific Research Applications
2-Benzofuran-1,3-dione;hexane-1,6-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Benzofuran-1,3-dione;hexane-1,6-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity . The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Hexane-1,6-diol
Hexane-1,6-diol (CAS 629-11-8) is a linear aliphatic diol with two terminal hydroxyl groups. Key properties include:
2-Benzofuran-1,3-dione
2-Benzofuran-1,3-dione (CAS 67815-82-1) is a bicyclic compound containing a fused benzene and furan ring with two ketone groups. Limited direct data are available, but it is used in:
- Reactions with diols (e.g., naphthalene-1,6-diol) to form ester derivatives .
- Synthesis of mixed compounds (e.g., with hexanedioic acid and 2-ethylhexanoic acid) .
Comparison with Structurally Similar Compounds
Hexane-1,6-diol vs. Other Aliphatic Diols
Key Findings :
2-Benzofuran-1,3-dione vs. Other Cyclic Anhydrides
Key Findings :
Functional and Industrial Comparisons
Enzymatic Interactions
- Hexane-1,6-diol’s digestion by pancreatic lipase involves hydrolysis to monoesters and transesterification pathways, a behavior distinct from shorter diols due to its extended hydrophobic chain .
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